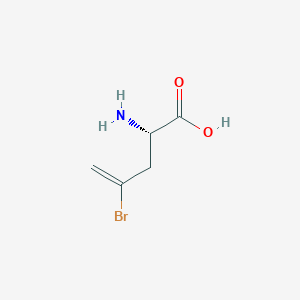

(S)-2-Amino-4-bromopent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

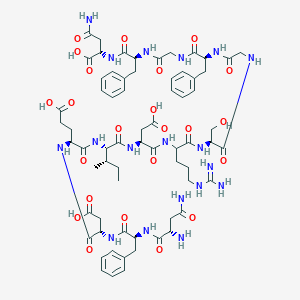

This would typically include the compound’s molecular formula, molar mass, and structural formula. It may also include details about the compound’s appearance and state of matter (solid, liquid, gas) at room temperature.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other substances.Aplicaciones Científicas De Investigación

Geochemical Applications

Amino acids, including specific enantiomers such as (S)-2-amino-4-bromopent-4-enoic acid, play a crucial role in geochronology through the chemical racemization reaction. This method relies on the transformation of amino acid enantiomers over geological time, providing a measure of time since the death of an organism. The process is influenced by environmental factors such as temperature and pH, making it a valuable tool for understanding geochemical processes and the historical temperature fluctuations on Earth (Schroeder & Bada, 1976).

Synthesis and Transformations in Drug Research

The versatile chemistry of amino acids allows for their incorporation into complex molecules for drug research. Metathesis reactions, involving (S)-2-amino-4-bromopent-4-enoic acid derivatives, are extensively utilized in synthesizing cyclic β-amino acids, which are significant in medicinal chemistry for creating new drug molecules. This approach offers selective and stereocontrolled methodologies for accessing a variety of functionalized β-amino acid derivatives, showcasing the potential of such compounds in the development of therapeutics (Kiss et al., 2018).

Enantioseparation in Analytical Chemistry

Amino acids, including (S)-2-amino-4-bromopent-4-enoic acid, are fundamental in the development of analytical techniques for enantioseparation. The use of chiral auxiliaries based on amino acids in cyanuric chloride-based chiral derivatizing agents illustrates the crucial role of these compounds in separating enantiomers. This method is essential for assessing the enantiomeric purity of pharmaceuticals and developing analytical procedures for a variety of chiral compounds, highlighting the importance of amino acids in analytical chemistry (Batra & Bhushan, 2014).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields.

Analyzing all relevant papers on a specific compound involves a thorough literature review, which includes reading and summarizing findings from scientific articles related to the compound. The formatting requirement you mentioned involves organizing the information under each of these headings in a clear and concise manner.

Please note that the availability of information may vary depending on the specific compound and its level of study in the scientific community. For a detailed analysis of a specific compound, consulting primary scientific literature or a chemistry professional may be necessary.

Propiedades

IUPAC Name |

(2S)-2-amino-4-bromopent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

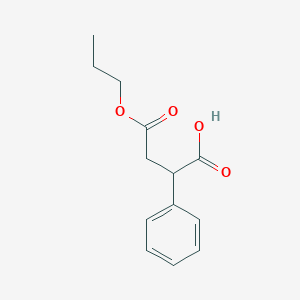

Canonical SMILES |

C=C(CC(C(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376138 |

Source

|

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-bromopent-4-enoic acid | |

CAS RN |

151144-96-6 |

Source

|

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)